1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-23-10-8-18(22-23)14-3-2-9-24(12-14)20(27)15-11-19(26)25(13-15)17-6-4-16(21)5-7-17/h4-8,10,14-15H,2-3,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHDOIYVLOOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 262.69 g/mol
- CAS Number : 1503529-33-6
The compound features a piperidine ring, a pyrrolidinone moiety, and a chlorophenyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates that it may act as an antagonist or inhibitor in specific pathways, particularly those involving neurotransmitter systems and enzymatic functions.
Key Mechanisms:
- Receptor Interaction : It has been suggested that the compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to pain and inflammation.
- Enzyme Inhibition : The compound exhibits potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.
Biological Activity Data
| Activity Type | Assay Method | Result |
|---|---|---|
| AChE Inhibition | IC50 Assay | IC50 = 2.14 ± 0.003 µM |
| Antibacterial Activity | Zone of Inhibition | Moderate against S. typhi |
| Binding Affinity to BSA | Fluorescence Quenching | Strong binding observed |
Antimicrobial Activity
Studies have shown that derivatives of the compound exhibit varying degrees of antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The activity is often moderate but significant enough to warrant further exploration for potential therapeutic applications in infectious diseases.
Neuropharmacological Effects
The compound's ability to inhibit AChE suggests potential use in treating neurodegenerative disorders such as Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission, which can be beneficial in cognitive decline scenarios.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
- A series of synthesized compounds related to this structure were tested for antibacterial properties. The results indicated moderate activity against certain bacterial strains, with some compounds showing strong inhibitory effects on urease, an enzyme linked to various pathological conditions.
-
Neuropharmacology Research :
- In vitro studies demonstrated that the compound could significantly inhibit AChE activity, suggesting its potential as a therapeutic agent in managing conditions characterized by cholinergic dysfunction.
-
Docking Studies :
- Molecular docking simulations have provided insights into the binding affinities of the compound with various receptors and enzymes, confirming its potential as a lead candidate for drug development targeting multiple pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Chlorophenyl vs. Fluorophenyl Substitution
- The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to the 4-fluorophenyl analog in . Fluorine’s electronegativity can improve membrane permeability but may reduce π-π stacking in certain targets .
Pyrazole vs. Oxadiazole Moieties
- The oxadiazole-containing compound () introduces a rigid, planar heterocycle, favoring interactions with aromatic residues in enzymes. In contrast, the methylpyrazole in the target compound offers conformational flexibility, which may aid in binding to flexible active sites .
Hydroxyl Group Impact The hydroxylated piperidine in ’s compound could improve solubility but may also increase metabolic clearance compared to the non-hydroxylated target compound .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrolidin-2-one core with substituents like 4-chlorophenyl and piperidine-carbonyl groups?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidin-2-one ring via cyclization of γ-lactam precursors or intramolecular amidation.
- Step 2 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
- Step 3 : Coupling of the piperidine-carbonyl fragment using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure efficient amide bond formation .
Key Consideration : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize steric hindrance from the bulky pyrazole-piperidine moiety.
Q. How can the crystal structure and conformational stability of this compound be determined experimentally?
- X-ray Crystallography : Resolve the asymmetric unit to analyze bond lengths, angles, and intramolecular interactions (e.g., C–H···N/F hydrogen bonds). For example, in related pyrazole-piperidine derivatives, dihedral angles between aromatic rings range from 18.73° to 60.88°, influencing molecular planarity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for the lactam and carbonyl groups, which may decompose above 250°C .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~7.3–7.5 ppm for 4-chlorophenyl protons; δ ~2.5–3.5 ppm for piperidine protons).
- IR Spectroscopy : Identify key functional groups (e.g., lactam C=O stretch at ~1680–1720 cm⁻¹; amide C=O at ~1640–1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₁ClN₄O₂: 396.1254).
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl vs. fluorophenyl) influence bioactivity in related pyrazole-piperidine derivatives?
-
Structure-Activity Relationship (SAR) :
Substituent Bioactivity (MIC, μg/mL) Mechanism 4-ClPh 8–16 (Antimicrobial) Disrupts membrane integrity via halogen interactions 4-FPh 32–64 (Antimicrobial) Reduced lipophilicity decreases penetration -
Methodological Insight : Use isosteric replacements (e.g., Cl → CF₃) and evaluate activity via microdilution assays against Gram-positive/-negative bacteria.
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., p38 MAPK). Pyrazole and chlorophenyl groups often occupy hydrophobic pockets, while the lactam carbonyl forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).
Q. How can contradictory data on metabolic stability be resolved?
- In Vitro Assays :
- Microsomal Stability : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).
- CYP450 Inhibition : Screen using fluorogenic substrates (e.g., CYP3A4 inhibition may correlate with lactam oxidation) .
- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent effects in assay buffers).
Q. What strategies optimize enantiomeric purity during synthesis of stereochemically complex analogs?
- Chiral Resolution : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective lactam formation (e.g., >90% ee achieved in related systems) .
Methodological Challenges
Q. How to address low yields in the final coupling step between pyrrolidin-2-one and pyrazole-piperidine fragments?
Q. What analytical techniques resolve overlapping signals in NMR spectra caused by piperidine and pyrazole protons?
- 2D NMR :
- HSQC : Correlate ¹H–¹³C signals for piperidine CH₂ groups (δ ~2.5–3.5 ppm).
- NOESY : Identify spatial proximity between pyrazole C–H and chlorophenyl protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
